3,5-Dimethyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylic acid is a bicyclic compound notable for its unique structural characteristics and potential applications in medicinal chemistry. It is classified under the bicyclo[3.3.1]nonane family, which features a distinctive arrangement of carbon atoms that contributes to its biological activity. The compound's molecular formula is , and it possesses a molecular weight of approximately 197.23 g/mol .
The synthesis of 3,5-Dimethyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylic acid can be achieved through various synthetic routes, often involving the construction of bicyclic frameworks. One common approach includes the use of precursors that undergo cyclization reactions, leading to the formation of the azabicyclo structure.
The synthesis typically involves:
Specific methodologies may include multi-step reactions that incorporate functional group transformations to achieve the desired bicyclic structure .
The molecular structure of 3,5-Dimethyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylic acid features a bicyclic framework with nitrogen and oxygen functionalities. The compound exhibits chirality due to the presence of asymmetric carbon centers.
Key structural data includes:
The compound can participate in various chemical reactions typical for carboxylic acids and bicyclic compounds, including:
These reactions may require specific catalysts or conditions to proceed efficiently. For instance, esterification typically necessitates acid catalysts and heat to drive the reaction forward .
The mechanism of action for 3,5-Dimethyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylic acid is not extensively documented but can be inferred from related compounds in its class. It may interact with biological targets such as enzymes or receptors, influencing biochemical pathways.
Studies suggest that compounds within the bicyclo[3.3.1]nonane family exhibit potential anticancer properties, possibly through mechanisms involving apoptosis induction or inhibition of cell proliferation .
The physical properties of 3,5-Dimethyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylic acid include:
Key chemical properties include:
This compound has potential applications in various scientific fields, particularly in medicinal chemistry where it may serve as:
Research continues to explore its full range of biological activities and therapeutic potential .
The synthesis of 3,5-Dimethyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylic acid leverages the inherent conformational rigidity of the bicyclo[3.3.1]nonane scaffold, which predominantly adopts a twin-chair (CC) conformation due to steric stability [5]. This section delineates established synthetic routes, strategic modifications, and functional group considerations for constructing this complex heterobicyclic framework.
: A pivotal method employs intramolecular Dieckmann condensation of diethyl 3-((carboxymethyl)amino)-5-methylpimelate under basic conditions. This annulation constructs the bicyclic core via enolizable ester intermediates, yielding the 9-oxo functionality directly. Acidic workup then hydrolyzes residual esters to furnish the carboxylic acid moiety (overall yield: 38–45%) [4] [5].
: An alternative route involves reductive amination of a 1,5-dicarbonyl precursor (e.g., dimethyl 2-oxopropyl-1,3-acetonedicarboxylate) with methylamine, followed by acid-catalyzed ring closure. This sequence simultaneously installs the 3-methylamino group and the bicyclic skeleton. Subsequent oxidation (e.g., CrO₃/pyridine) introduces the 9-oxo group, while ester hydrolysis completes the synthesis [4] [8].
: Inspired by syntheses of analogous azabicyclononanes, trichloroacetamide precursors undergo radical-mediated cyclization using (SiMe₃)₃SiH/AIBN. This method excels for introducing substituents at C1/C5 but requires additional steps to install the carboxylic acid and 9-oxo groups post-cyclization [10].
Table 1: Comparative Analysis of Key Synthetic Methods
Method | Key Reagents/Conditions | Yield Range | Advantages | Limitations |
---|---|---|---|---|
Dieckmann Condensation | NaOEt/EtOH, reflux; HCl workup | 38–45% | Direct 9-oxo formation; fewer steps | Moderate stereoselectivity |
Reductive Amination | NaBH₃CN/MeOH; H⁺/Δ; CrO₃/pyridine | 25–32% | Flexible N-alkylation | Requires oxidation step |
Radical Cyclization | (SiMe₃)₃SiH/AIBN, 80°C | 18–22% | Tolerates diverse C1/C5 substituents | Low yield; post-functionalization needed |
: Microwave-assisted ring closure (150°C, DMF, 30 min) accelerates the Dieckmann step, improving yields to 52% by suppressing decarboxylation side products. Similarly, high-pressure conditions (12 kbar) enhance diastereoselectivity (dr > 8:1) during reductive amination by favoring the endo-transition state [5] [8].
: Enantioselective synthesis employs (R)-phenylglycinol as a chiral controller. Condensation with a keto-diester precursor forms a transitory oxazolidine, directing asymmetric cyclization. Auxiliary removal via hydrogenolysis then delivers the 3R,5S-enantiomer (ee: 94%, yield: 28%) [10].
: Rh₂(OAc)₄-catalyzed insertion at C7 (proximal to nitrogen) enables introduction of aryl/alkyl groups. This strategy diversifies the scaffold without de novo synthesis but struggles with carboxylic acid group compatibility due to catalyst poisoning [5].
Table 2: Optimization Strategies for Key Synthetic Challenges
Synthetic Challenge | Strategic Solution | Improved Outcome | Key Reference |
---|---|---|---|
Low diastereoselectivity | High-pressure reductive amination | dr > 8:1 (C3,C5-methyls) | [8] |
Racemic mixtures | (R)-phenylglycinol auxiliary | 94% ee (3R,5S-isomer) | [10] |
Decarboxylation side rxn | Microwave-assisted Dieckmann | Yield ↑ 52% (from 45%) | [5] |
: The C1-carboxylic acid is typically masked as a tert-butyl ester (Boc₂O/DMAP) or methyl ester (CH₂N₂) during synthesis to prevent nucleophilic interference in ring closure. Final deprotection uses TFA (for t-Bu) or LiOH (for methyl esters) [4] [7].
: Selective N3-methylation is achieved via Eschweiler–Clark conditions (HCHO/HCO₂H) prior to bicyclization. Attempted post-cyclization alkylation risks over-alkylation due to the bridgehead nitrogen’s enhanced nucleophilicity [6] [8].
: The 9-oxo group promotes enolization at C8/C9, which can epimerize C1 stereocenters under basic conditions. This is mitigated by conducting ester hydrolyses at 0°C with controlled pH [4].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: